

Introduction to the JAK-STAT Signaling Pathway

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Compound of Interest

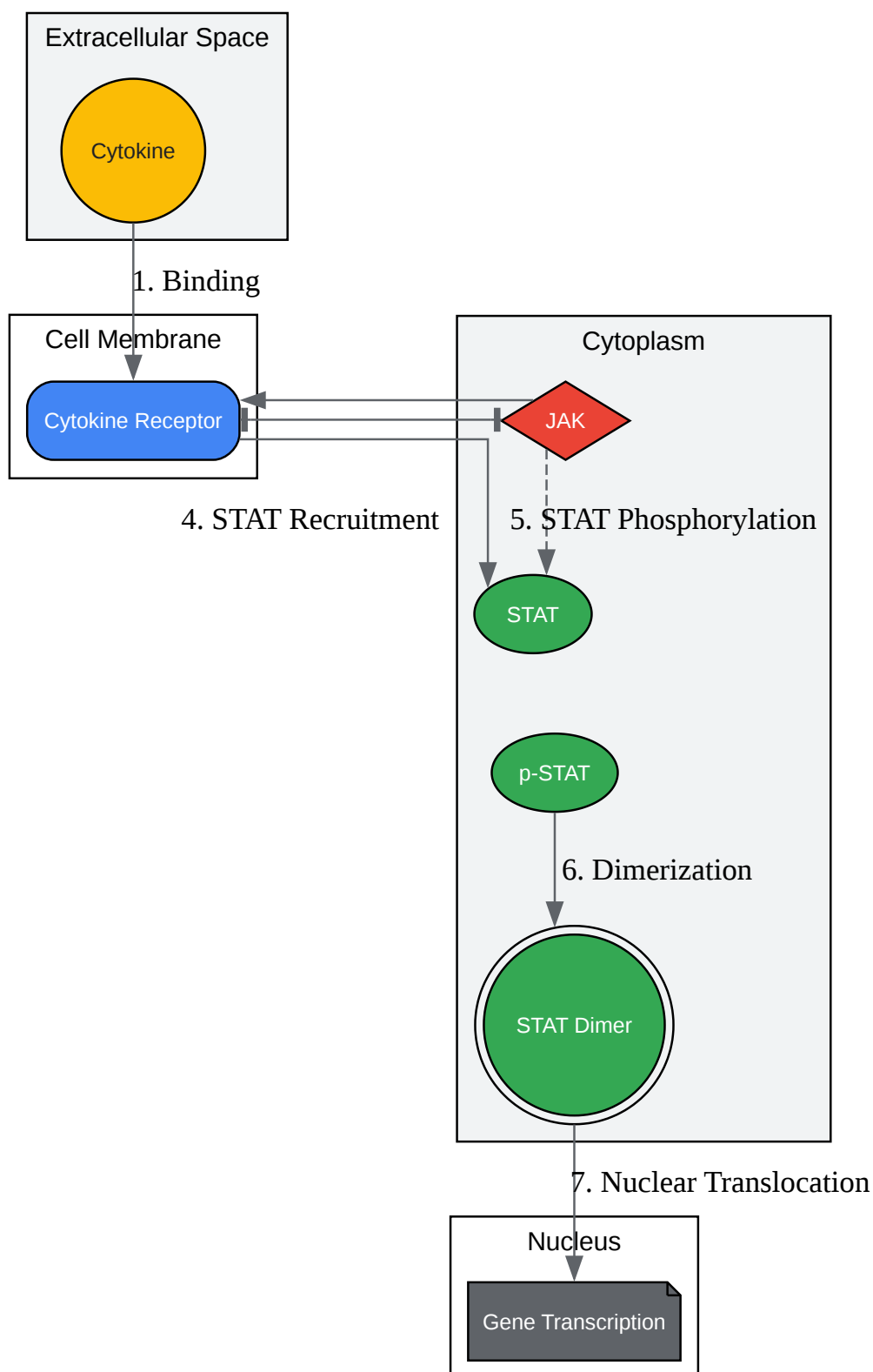
Compound Name: *Jak-IN-34*

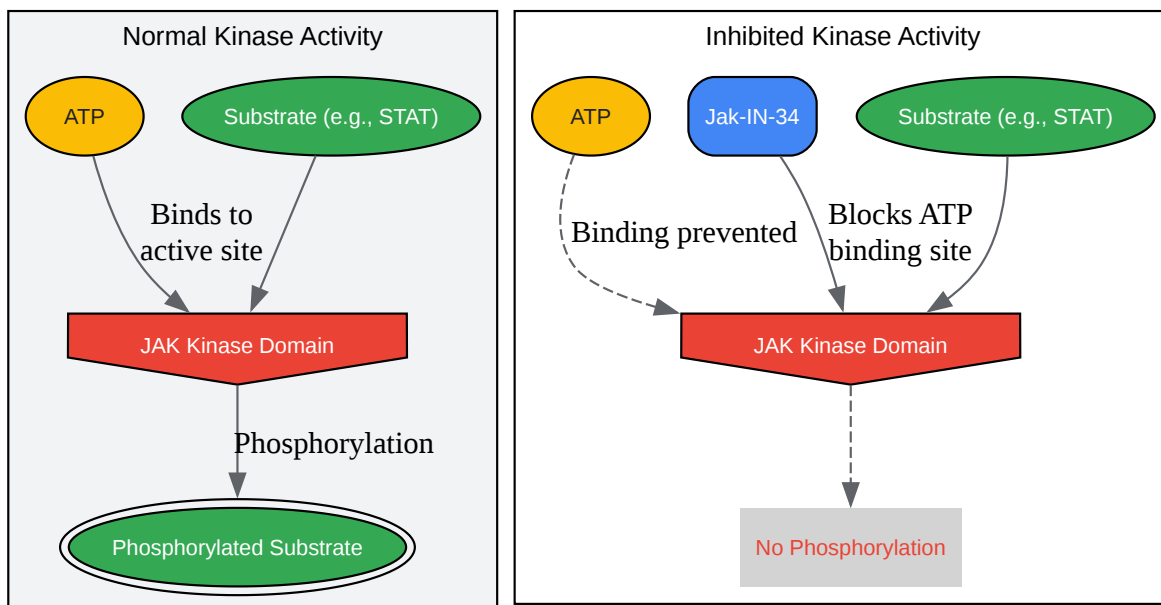
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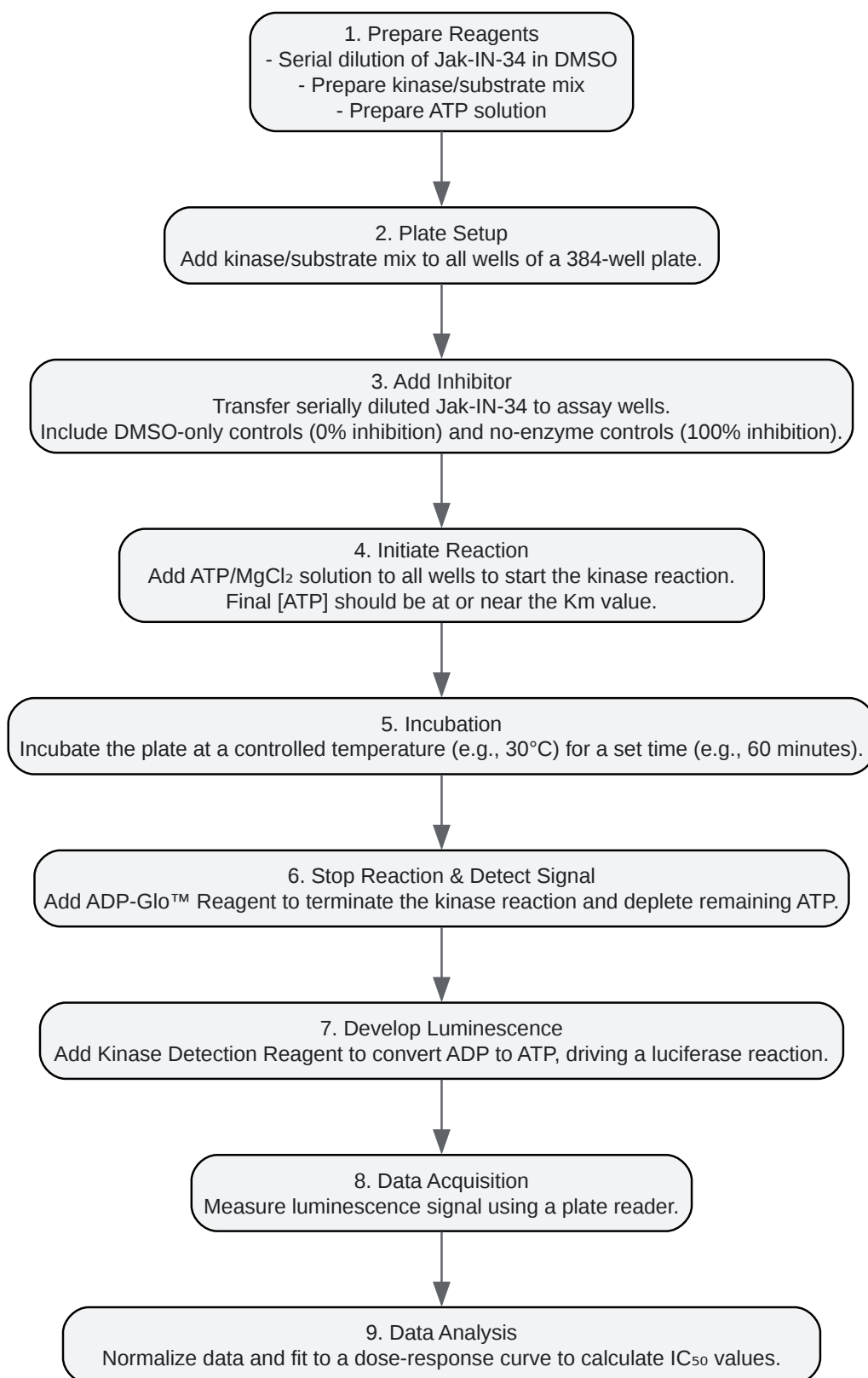
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The Janus kinase (JAK) family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1][2] These enzymes are critical mediators of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which transduces signals from a wide array of cytokines and growth factors.[2][3] This pathway is integral to regulating immune function, cell growth, and hematopoiesis.[4]

The JAK-STAT pathway is initiated when a cytokine binds to its corresponding receptor on the cell surface, leading to the activation of receptor-associated JAKs.[4][5] The activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins.[2] Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize, translocate to the nucleus, and modulate the expression of target genes.[2][5] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, making JAKs significant therapeutic targets.[3][6][7]







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